Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-
CAS No.: 387358-27-2
Cat. No.: VC2878608
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 387358-27-2 |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | 1-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H22N2O3/c1-13(18)16-7-9-17(10-8-16)14-3-5-15(6-4-14)20-12-11-19-2/h3-6H,7-12H2,1-2H3 |
| Standard InChI Key | FXGUQZXSYTXPIF-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCOC |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCOC |
Introduction
Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-, also known as Preladenant, is a synthetic compound that has garnered significant attention in the scientific community due to its unique properties and applications. This compound belongs to the class of piperazine derivatives and is notable for its role as a highly selective antagonist for the adenosine A2A receptor. The adenosine A2A receptor plays a crucial role in various neurological and psychiatric disorders, making this compound valuable for research and potential therapeutic applications.
Synthesis and Characterization
The synthesis of Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- typically involves multi-step organic reactions. A common approach is to start with a substituted piperazine and react it with an appropriate aryl halide under basic conditions to form the desired aryl-piperazine linkage. The compound can undergo various chemical reactions typical for ethanones and piperazine derivatives.
Adenosine A2A Receptor Antagonism
This compound is used as a highly selective antagonist for the adenosine A2A receptor, which is crucial in neuroimaging studies to map the distribution and density of these receptors in the brain. This information is valuable for understanding the role of adenosine A2A receptors in neurological and psychiatric disorders and for developing new drugs targeting these receptors.
Potential Therapeutic Applications
Given its ability to interact with neurotransmitter systems, Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- holds potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. It may serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects in drug development processes.
Neuroimaging Studies
The compound is utilized in positron emission tomography (PET) studies to visualize adenosine A2A receptors in the brain. This helps researchers understand the role of these receptors in various neurological conditions and aids in the development of targeted therapies.
Pharmacological Studies
Studies on similar compounds suggest that modifications to the piperazine or phenyl groups can significantly alter binding affinities and biological activities. This indicates that Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- could be optimized for improved therapeutic effects through structural modifications.
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